molecular formula C11H7N3S2 B13107838 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-17-9

4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13107838
CAS No.: 89012-17-9
M. Wt: 245.3 g/mol
InChI Key: GOGCZQCNWLKZBV-UHFFFAOYSA-N
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Description

4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structural framework of this compound allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves multi-component reactions. One efficient method is the one-pot three-component condensation reaction of thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate . This method provides a straightforward and high-yielding approach to the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and condensation techniques can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to purine and pyrimidine allows it to interact with nucleic acids and enzymes, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens.

Properties

CAS No.

89012-17-9

Molecular Formula

C11H7N3S2

Molecular Weight

245.3 g/mol

IUPAC Name

4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C11H7N3S2/c15-10-12-9(8-4-2-1-3-5-8)14-6-7-16-11(14)13-10/h1-7H

InChI Key

GOGCZQCNWLKZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C3N2C=CS3

Origin of Product

United States

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